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Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

Cat. No.: B1284283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Amino-3-nitrophenylboronic acid is a key synthetic intermediate in medicinal chemistry

and materials science. Its utility stems from the presence of three key functional groups: a

boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation

in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a

cornerstone of modern drug discovery.[1] The amino group provides a site for further

functionalization, such as amidation, allowing for the attachment of this building block to other

molecules. The electron-withdrawing nitro group influences the electronic properties of the

molecule, including the Lewis acidity of the boronic acid. This technical guide provides a

comprehensive overview of the structural analysis of 4-amino-3-nitrophenylboronic acid,

including its physicochemical properties, predicted spectroscopic data, a plausible

experimental protocol for its synthesis and characterization, and a discussion of its

applications.

Physicochemical Properties
4-Amino-3-nitrophenylboronic acid is typically an orange to red solid.[2] It is a synthetic

building block with a molecular weight of 181.94 g/mol .[1] Due to the presence of the polar

amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and

water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon

dehydration.[1]
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Property Value Reference

Molecular Formula C₆H₇BN₂O₄ [1]

Molecular Weight 181.94 g/mol [1]

Appearance Orange to red solid [2]

Melting Point 215-225 °C (decomposition) [1]

CAS Number 89466-07-9 [1]

Spectroscopic Data (Predicted)
Due to the limited availability of published, assigned spectroscopic data for 4-amino-3-
nitrophenylboronic acid, the following tables present predicted data based on the analysis of

its structure and comparison with structurally similar compounds.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the three

aromatic protons and the exchangeable protons of the amino and boronic acid groups. The

chemical shifts are influenced by the electron-donating amino group and the electron-

withdrawing nitro and boronic acid groups.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 d 1H H-2

~7.5 dd 1H H-6

~6.9 d 1H H-5

~6.0 (broad) s 2H -NH₂

~8.1 (broad) s 2H -B(OH)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. The protons on the amino and boronic acid groups are exchangeable and may
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not always be observed or may appear as broad signals.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display six signals corresponding to the carbon atoms

of the benzene ring. The chemical shifts are influenced by the attached functional groups.

Chemical Shift (δ, ppm) Assignment

~150 C-4

~135 C-3

~130 C-6

~125 (broad) C-1

~120 C-2

~115 C-5

Note: The carbon attached to the boron atom (C-1) may show a broad signal due to

quadrupolar relaxation of the boron nucleus.

FTIR Spectroscopy
The infrared spectrum provides information about the functional groups present in the

molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (boronic acid), N-H

stretch (amine)

1620-1600 Medium N-H bend (amine)

1580-1560 Strong C=C stretch (aromatic)

1530-1500 Strong Asymmetric NO₂ stretch

1360-1320 Strong B-O stretch

1350-1330 Strong Symmetric NO₂ stretch

~830 Medium C-N stretch

Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic

fragmentation patterns.

m/z Possible Fragment

182 [M+H]⁺ (Molecular Ion)

164 [M - H₂O]⁺

136 [M - NO₂]⁺

119 [M - NO₂ - OH]⁺

Experimental Protocols
The following are plausible experimental protocols for the synthesis and spectroscopic

characterization of 4-amino-3-nitrophenylboronic acid, adapted from procedures for similar

compounds.

Synthesis of 4-Amino-3-nitrophenylboronic Acid
This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.
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Step 1: Borylation Step 2: Deprotection

4-Chloro-2-nitroaniline
Bis(pinacolato)diboron,

PdCl₂(dppf), KOAc,
Dioxane, 80 °C

Reagents 4-Amino-3-nitrophenylboronic acid
pinacol ester

Product 4-Amino-3-nitrophenylboronic acid
pinacol ester

Sodium periodate,
NH₄OAc, Acetone/Water

Reagents
4-Amino-3-nitrophenylboronic acid

Final Product

Click to download full resolution via product page

Plausible synthetic pathway for 4-amino-3-nitrophenylboronic acid.

Step 1: Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq),

bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous 1,4-dioxane via syringe.

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter through a pad of celite,

washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield the pinacol ester.

Step 2: Deprotection to 4-Amino-3-nitrophenylboronic acid

Dissolve the 4-amino-3-nitrophenylboronic acid pinacol ester (1.0 eq) in a mixture of

acetone and water.
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Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).

Stir the mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

After completion, extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 4-amino-3-nitrophenylboronic acid.

Spectroscopic Characterization Workflow

Synthesized
4-Amino-3-nitrophenylboronic acid

Dissolve in
DMSO-d₆

Prepare KBr pellet
or use ATR

Dissolve in suitable
solvent (e.g., Methanol)

¹H NMR & ¹³C NMR
Spectroscopy

Data Analysis and
Structure Confirmation

FTIR
Spectroscopy

Mass Spectrometry
(e.g., ESI-MS)

Click to download full resolution via product page

Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be

necessary due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50

ppm for ¹H and ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

the sample or use an Attenuated Total Reflectance (ATR) accessory.

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as

methanol or acetonitrile.

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass

spectrometer in positive ion mode.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Applications in Drug Development
4-Amino-3-nitrophenylboronic acid is a valuable building block in drug discovery and

development.
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4-Amino-3-nitrophenylboronic acid
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Diamino Phenylboronic Acid
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Key reaction pathways for drug development applications.

Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-

catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which

are common motifs in many drug molecules.[1]

Amine Functionalization: The amino group can be readily acylated, alkylated, or used in

other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to

modulate the compound's properties.

Nitro Group Modification: The nitro group can be reduced to an amino group, providing a

second site for functionalization and leading to the formation of diamino-substituted

phenylboronic acids, which can act as versatile ligands or building blocks.
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Conclusion
4-Amino-3-nitrophenylboronic acid is a versatile synthetic intermediate with significant

potential in medicinal chemistry. This guide has provided a detailed overview of its structural

analysis, including its physicochemical properties, predicted spectroscopic data, and plausible

experimental protocols for its synthesis and characterization. The ability to utilize its three

distinct functional groups makes it a valuable tool for the construction of complex molecules

with potential therapeutic applications. Further experimental work is needed to fully

characterize this compound and explore its full range of reactivity and applications in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1284283?utm_src=pdf-body
https://www.benchchem.com/product/b1284283?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/651621
https://www.thermofisher.com/order/catalog/product/445300050
https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis
https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis
https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis
https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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